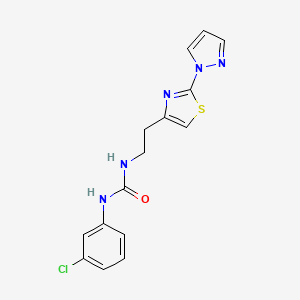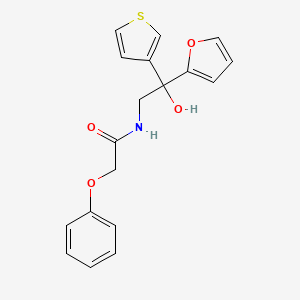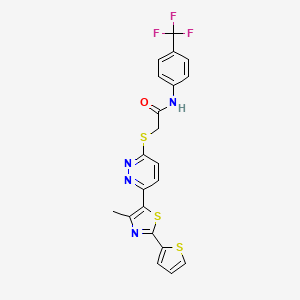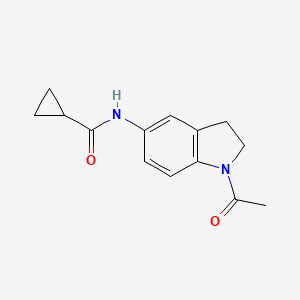
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves reactions of acylazides with amino-substituted thiazoles or pyrazoles, leading to various derivatives with potential biological activities. For instance, novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas have been synthesized, showcasing the versatility of these synthetic approaches in generating compounds with plant growth-regulating activities (Song Xin-jian et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques such as IR, 1H NMR, and elementary analysis. Structural characterization often reveals the presence of specific functional groups that are key to the compound's biological activity and chemical properties. The synthesis and structure of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)ureas illustrate the structural diversity achievable through synthetic chemistry (Xie Xian-ye, 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be highly specific, leading to regioselective synthesis of derivatives. For example, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized with high regioselectivity under ultrasound irradiation, demonstrating the influence of reaction conditions on product formation (P. Machado et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, can significantly affect their usability and effectiveness in various applications. The synthesis and properties of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas, for example, reveal insights into their solubility and potential as inhibitors for specific enzymes (V. D'yachenko et al., 2019).
Aplicaciones Científicas De Investigación
Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of biological activities, making them a focal point of research in medicinal chemistry. These compounds have been synthesized using various methods and evaluated for different biological applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and anti-HIV activities. The synthesis of these derivatives often involves condensation followed by cyclization, highlighting the versatility and potential of pyrazole as a pharmacophore in drug development (Dar & Shamsuzzaman, 2015).
Thiazole Derivatives
Thiazole derivatives, such as 2-(thio)ureabenzothiazoles, have shown a broad spectrum of biological activities. These compounds are significant in medicinal chemistry, where they have been used for the treatment of various diseases, including rheumatoid arthritis and systemic lupus erythematosus. The synthesis and biological importance of these derivatives underscore their potential therapeutic applications and their role in the development of fungicides and herbicides (Rosales-Hernández et al., 2022).
Urea-Based Applications
Urea and its derivatives are extensively studied for their applications in drug design and as potential drugs for treating gastric and urinary tract infections. The unique hydrogen-bonding capabilities of ureas make them important for drug-target interactions, modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Moreover, urease inhibitors, a class of urea derivatives, have been investigated for their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract, highlighting the medical significance of urea-based compounds (Jagtap et al., 2017) (Kosikowska & Berlicki, 2011).
Mecanismo De Acción
The mechanism of action of thiazole derivatives involves acting on cancer biotargets, such as inosine monophosphate dehydrogenase (IMPDH), tumor necrosis factor TNF-α, and apoptosis inducers . The biological profiles of these new generations of thiazole would represent a productive matrix for further advancement of better anticancer specialists .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c16-11-3-1-4-12(9-11)19-14(22)17-7-5-13-10-23-15(20-13)21-8-2-6-18-21/h1-4,6,8-10H,5,7H2,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXQKLBKEUKELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3-chlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)
![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)


![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)

![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)
![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)

![2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2480490.png)

